4-Bromo-1,1,1,3,3-pentafluorobutane
Overview
Description
4-Bromo-1,1,1,3,3-pentafluorobutane is a halogenated organic compound with the molecular formula C4H4BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1,3,3-pentafluorobutane typically involves halogenation reactions. One common method is the free radical halogenation of 1,1,1,3,3-pentafluorobutane using bromine (Br2) in the presence of ultraviolet (UV) light or a radical initiator. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The process may also include purification steps such as distillation to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1,1,3,3-pentafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromo-1,1,1,3,3-pentafluorobutanoic acid.
Reduction: Reduction reactions may lead to the formation of this compound derivatives with reduced fluorine content.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-bromo-1,1,1,3,3-pentafluorobutanoic acid.
Reduction: Reduced derivatives of this compound.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
4-Bromo-1,1,1,3,3-pentafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-1,1,1,3,3-pentafluorobutane exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its halogenated structure can interact with enzymes and receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes.
Receptors: Can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1,1,1,3,3-Pentafluorobutane
4-Bromo-1,1,1,3,3,3-hexafluorobutane
1,1,1,3,3,3-Hexafluorobutane
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Properties
IUPAC Name |
4-bromo-1,1,1,3,3-pentafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSQRQVHMOLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660296 | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-79-4 | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933600-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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